2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID 2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1261831-75-7
VCID: VC11757132
InChI: InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
SMILES: COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Molecular Formula: C14H10F3NO4
Molecular Weight: 313.23 g/mol

2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID

CAS No.: 1261831-75-7

Cat. No.: VC11757132

Molecular Formula: C14H10F3NO4

Molecular Weight: 313.23 g/mol

* For research use only. Not for human or veterinary use.

2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID - 1261831-75-7

Specification

CAS No. 1261831-75-7
Molecular Formula C14H10F3NO4
Molecular Weight 313.23 g/mol
IUPAC Name 2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Standard InChI Key HKDDYEXUVUKKKI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Canonical SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (IUPAC name: 5-[4-(trifluoromethoxy)phenyl]-2-methoxypyridine-3-carboxylic acid) features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a 4-(trifluoromethoxy)phenyl moiety. The carboxylic acid group at the 3-position enhances its polarity, enabling salt formation and hydrogen bonding. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, properties can be extrapolated from structurally related nicotinic acid derivatives:

PropertyPredicted Value/DescriptionBasis for Prediction
Molecular FormulaC₁₄H₁₀F₃NO₅Derived from substituent counts
Molecular Weight329.23 g/molCalculated
Melting Point160–165 °CAnalogous to
Boiling Point320 ± 40 °CEstimated via group contributions
SolubilitySlightly soluble in DMSO, methanolSimilar to
pKa (Carboxylic acid)~2.5–3.0Based on nicotinic acid analogs
LogP (Octanol-water)2.1–2.5Computed using fragment methods

The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs, while the carboxylic acid ensures moderate aqueous solubility at physiological pH .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid likely involves multi-step strategies, drawing from methodologies used for analogous compounds:

Halogenation and Cross-Coupling

A plausible route begins with the halogenation of a pre-functionalized pyridine core, followed by Suzuki-Miyaura coupling to introduce the 4-trifluoromethoxyphenyl group. For example:

  • Methylation: 2-Chloro-5-bromonicotinic acid is methoxylated using sodium methoxide in methanol .

  • Cross-Coupling: The bromine atom undergoes palladium-catalyzed coupling with 4-(trifluoromethoxy)phenylboronic acid .

  • Hydrolysis: The methyl ester (if present) is saponified to yield the carboxylic acid .

Direct Functionalization

Alternative approaches may employ directed ortho-metalation (DoM) to install substituents regioselectively. For instance, a nicotinic acid derivative could be lithiated at the 5-position and quenched with a 4-trifluoromethoxyphenyl electrophile .

Optimization Challenges

  • Trifluoromethoxy Stability: The -OCF₃ group is sensitive to strong acids/bases, necessitating mild reaction conditions .

  • Regioselectivity: Achieving precise substitution on the pyridine ring requires careful catalyst selection, as seen in analogous palladium-mediated couplings .

Applications and Biological Activity

Pharmaceutical Intermediate

Nicotinic acid derivatives are pivotal in drug discovery. The trifluoromethoxy group enhances membrane permeability and metabolic resistance, making this compound a candidate for:

  • Enzyme Inhibitors: Analogous structures inhibit HCV NS5B polymerase and CRAC channels .

  • Antimicrobial Agents: Fluorinated pyridines exhibit activity against resistant pathogens .

Agrochemical Uses

The compound’s structural similarity to flonicamid metabolites suggests potential as an insecticide intermediate. Trifluoromethoxy groups disrupt insect neurotransmission by modulating nicotinic acetylcholine receptors .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹⁹F NMR would show a characteristic triplet for -OCF₃ (~−58 ppm) .

  • MS: ESI-MS expected to display [M−H]⁻ at m/z 328.

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